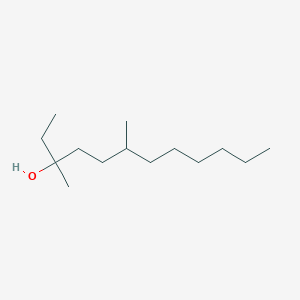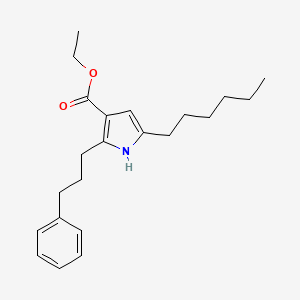
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrol-3-carbonsäure, 5-Hexyl-2-(3-Phenylpropyl)-, Ethylester ist eine komplexe organische Verbindung mit der Summenformel C22H31NO2. Diese Verbindung gehört zur Pyrrol-Familie, die für ihre aromatische heterocyclische Struktur bekannt ist. Das Vorhandensein verschiedener funktioneller Gruppen, einschließlich der Carbonsäureester-, Hexyl- und Phenylpropylgruppe, macht diese Verbindung vielseitig in chemischen Reaktionen und Anwendungen einsetzbar.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1H-Pyrrol-3-carbonsäure, 5-Hexyl-2-(3-Phenylpropyl)-, Ethylester beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren umfasst die folgenden Schritte:
Bildung des Pyrrolrings: Dies kann durch die Paal-Knorr-Synthese erreicht werden, bei der eine 1,4-Dicarbonylverbindung mit Ammoniak oder einem primären Amin reagiert.
Einführung der Hexyl- und Phenylpropylgruppen: Diese Gruppen können durch Friedel-Crafts-Alkylierungsreaktionen eingeführt werden, bei denen der Pyrrolring mit Hexyl- und Phenylpropylhalogeniden in Gegenwart eines Lewis-Säure-Katalysators reagiert.
Veresterung: Die Carbonsäuregruppe wird unter Verwendung von Ethanol und einem Säure-Katalysator verestert, um den Ethylester zu bilden.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Systemen zur präzisen Steuerung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Reagenzkonzentration, ist üblich, um den Syntheseprozess zu optimieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
1H-Pyrrol-3-carbonsäure, 5-Hexyl-2-(3-Phenylpropyl)-, Ethylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid können die Estergruppe in einen Alkohol umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Lösung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierung mit Brom oder Chlor in Gegenwart einer Lewis-Säure.
Hauptprodukte
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrol-3-carbonsäure, 5-Hexyl-2-(3-Phenylpropyl)-, Ethylester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potentiellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Erforscht auf seinen potentiellen Einsatz in der Arzneimittelentwicklung, insbesondere in der Entwicklung neuer therapeutischer Mittel.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1H-Pyrrol-3-carbonsäure, 5-Hexyl-2-(3-Phenylpropyl)-, Ethylester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die beteiligten Wege können die Hemmung der Enzymaktivität oder die Veränderung der Rezeptorsignalisierung umfassen, was zu verschiedenen biologischen Wirkungen führt.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, ethyl ester has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-Pyrrol-3-carbonsäure, 5-Hexyl-2-(3-Phenylpropyl)-, Methylester: Ähnliche Struktur, jedoch mit einer Methylestergruppe anstelle einer Ethylestergruppe.
1H-Pyrrol-3-carbonsäure, 5-Hexyl-2-(3-Phenylpropyl)-, Propylester: Ähnliche Struktur, jedoch mit einer Propylestergruppe.
Einzigartigkeit
Die einzigartige Kombination der Hexyl- und Phenylpropylgruppen in 1H-Pyrrol-3-carbonsäure, 5-Hexyl-2-(3-Phenylpropyl)-, Ethylester verleiht ihr im Vergleich zu ihren Analogen unterschiedliche chemische Eigenschaften und Reaktivität. Diese Einzigartigkeit macht sie wertvoll für spezifische Anwendungen in Forschung und Industrie.
Eigenschaften
CAS-Nummer |
650616-16-3 |
|---|---|
Molekularformel |
C22H31NO2 |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
ethyl 5-hexyl-2-(3-phenylpropyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H31NO2/c1-3-5-6-10-15-19-17-20(22(24)25-4-2)21(23-19)16-11-14-18-12-8-7-9-13-18/h7-9,12-13,17,23H,3-6,10-11,14-16H2,1-2H3 |
InChI-Schlüssel |
BYRFWNDXQHDUHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC(=C(N1)CCCC2=CC=CC=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



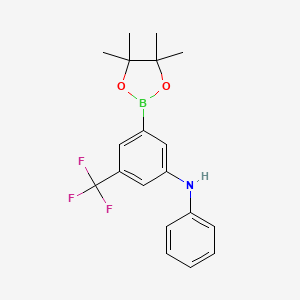
![Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate](/img/structure/B12603388.png)
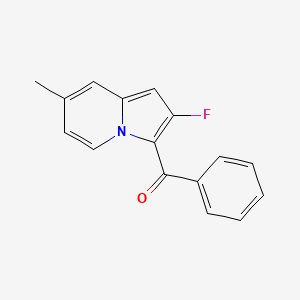
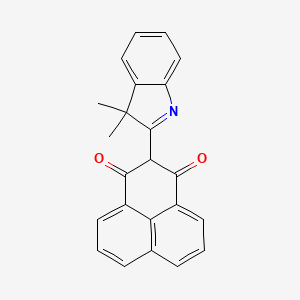
![2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane](/img/structure/B12603399.png)
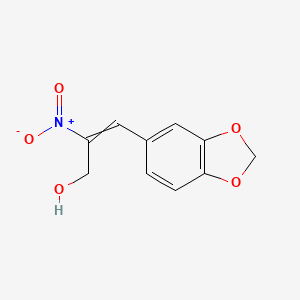

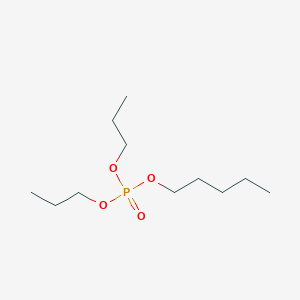
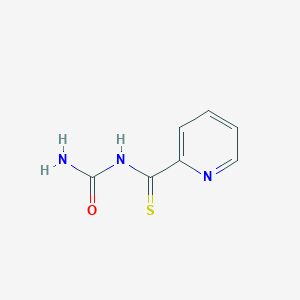
![(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one](/img/structure/B12603417.png)
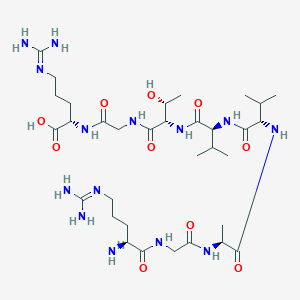
dimethylsilane](/img/structure/B12603430.png)
